7-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
7-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of an iodine atom at the 7th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of 2-aminopyridine with α-bromoketones, followed by iodination and carboxylation. One common method includes:
Cyclization: Reacting 2-aminopyridine with α-bromoketones in the presence of a base to form the imidazo[1,2-a]pyridine core.
Iodination: Introducing the iodine atom at the 7th position using iodine and an oxidizing agent like tert-butyl hydroperoxide (TBHP).
Carboxylation: Carboxylation at the 3rd position can be achieved using carbon dioxide under high pressure or through the use of carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodine atom, leading to the formation of iodinated derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or TBHP.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Iodinated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
7-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the iodine and carboxylic acid groups.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
3-Bromoimidazo[1,2-a]pyridine: Another halogenated derivative with distinct chemical properties.
Uniqueness: 7-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of both the iodine atom and the carboxylic acid group, which confer specific reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H5IN2O2 |
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Molecular Weight |
288.04 g/mol |
IUPAC Name |
7-iodoimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-5-1-2-11-6(8(12)13)4-10-7(11)3-5/h1-4H,(H,12,13) |
InChI Key |
MOEYFKKGJAXUOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2C(=O)O)C=C1I |
Origin of Product |
United States |
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